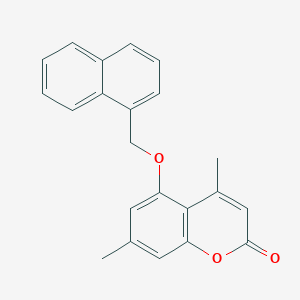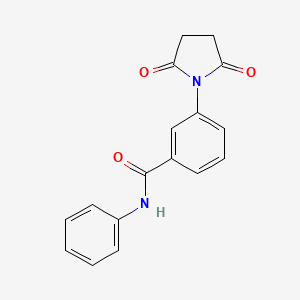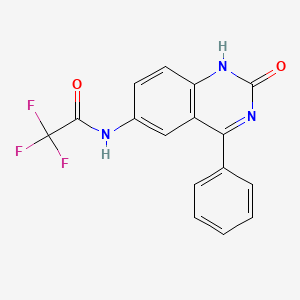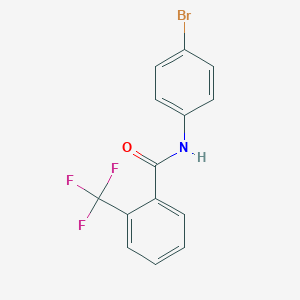
4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one, also known as DNM1, is a chemical compound that belongs to the class of flavones. It is a synthetic compound that has been extensively studied for its scientific research applications. DNM1 is known for its anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one is not fully understood. However, it has been suggested that 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one exerts its anti-inflammatory and antioxidant effects by inhibiting the NF-κB signaling pathway. 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation, scavenge free radicals, and induce apoptosis in cancer cells. 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also stable and has a long shelf life, making it easy to store and transport. However, 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in certain experiments. It also has a relatively low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one. One area of research is to investigate the potential of 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to explore the potential of 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to elucidate the exact mechanism of action of 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one and to optimize its pharmacokinetic properties for use in vivo.
Synthesemethoden
The synthesis of 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one involves the reaction between 7-hydroxy-4-methylcoumarin and 1-naphthylmethanol in the presence of a base and a catalyst. The reaction yields 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one as a yellow crystalline powder with a melting point of 141-143°C.
Wissenschaftliche Forschungsanwendungen
4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has been extensively studied for its scientific research applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It has also been found to scavenge free radicals and protect cells from oxidative stress. 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Eigenschaften
IUPAC Name |
4,7-dimethyl-5-(naphthalen-1-ylmethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-14-10-19(22-15(2)12-21(23)25-20(22)11-14)24-13-17-8-5-7-16-6-3-4-9-18(16)17/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWMJXXCSRFVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethyl-5-(naphthalen-1-ylmethoxy)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-hydroxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5764783.png)

![8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5764794.png)
![2-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5764795.png)



![1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline](/img/structure/B5764858.png)
![N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5764859.png)
![2-fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5764868.png)
![4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5764873.png)

![{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5764888.png)
